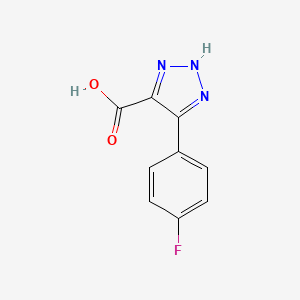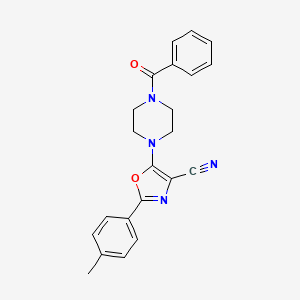
5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Antibacterial Activity
Compounds with structures similar to the one have been synthesized and evaluated for their antibacterial properties. For instance, a series involving 1,3,4-oxadiazoles and pyrazoles has been explored for qualitative and quantitative antibacterial activities against several bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Such compounds have shown significant activity, suggesting their potential as leads for developing new antibacterial agents (Rai et al., 2009).
Antifungal and Insecticidal Applications
Another study focused on the synthesis of 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) as potential fungicides against rice sheath blight, a major disease affecting rice crops in China. This research emphasizes the potential agricultural applications of such compounds, highlighting their fungicidal activity and contributing to the management of crop diseases (Chen et al., 2000).
Anticancer and Apoptosis Induction
The discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers and potential anticancer agents illustrates the relevance of these compounds in cancer research. Through caspase- and cell-based high-throughput screening assays, certain derivatives have demonstrated activity against breast and colorectal cancer cell lines, providing insights into their mechanism of action and identifying molecular targets for cancer therapy (Zhang et al., 2005).
Optical Properties and Material Science
Research on the synthesis, X-ray crystal structure, and optical properties of novel oxadiazole derivatives reveals their potential applications in material science, particularly in the development of photoluminescent materials. The investigation of UV-vis absorption and fluorescence spectral characteristics of these compounds supports their use in optoelectronic devices and sensors (Jiang et al., 2012).
Corrosion Inhibition
The study of benzimidazole-bearing 1,3,4-oxadiazoles for mild steel corrosion inhibition in sulfuric acid showcases the chemical engineering applications of similar compounds. This research provides valuable information on the physicochemical interactions and theoretical aspects underlying their efficacy as corrosion inhibitors, which is critical for protecting industrial infrastructure (Ammal et al., 2018).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid, which is synthesized from 3-chloro-4-ethoxyaniline and ethyl acetoacetate. The second intermediate is 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 4-ethylbenzohydrazide and ethyl chloroformate. These two intermediates are then coupled using a coupling agent such as DCC or EDC to form the final product.", "Starting Materials": [ "3-chloro-4-ethoxyaniline", "ethyl acetoacetate", "4-ethylbenzohydrazide", "ethyl chloroformate", "coupling agent (DCC or EDC)" ], "Reaction": [ "Synthesis of 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid: react 3-chloro-4-ethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid", "Synthesis of 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid: react 4-ethylbenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine to form 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid", "Coupling of intermediates: dissolve the two intermediates in a suitable solvent such as DMF or DMSO, add a coupling agent such as DCC or EDC, and stir at room temperature for several hours to form the final product '5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole'" ] } | |
CAS番号 |
2034321-87-2 |
分子式 |
C21H19ClN4O2 |
分子量 |
394.86 |
IUPAC名 |
5-[5-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(4-ethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H19ClN4O2/c1-3-13-5-7-14(8-6-13)20-24-21(28-26-20)16-12-23-25-19(16)15-9-10-18(27-4-2)17(22)11-15/h5-12H,3-4H2,1-2H3,(H,23,25) |
InChIキー |
RYSOBDDYPBJWHI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC(=C(C=C4)OCC)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dimethylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2986628.png)


![2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate](/img/structure/B2986633.png)


![N-(2-chlorobenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2986641.png)

![({5-[3-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2986644.png)


![N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B2986647.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2986649.png)
